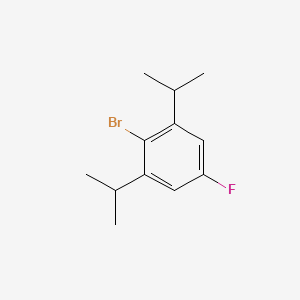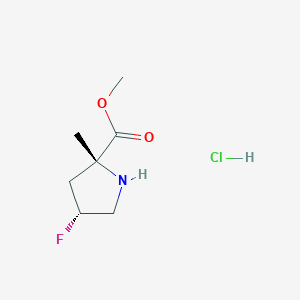
(2,5-Dichlorophenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-pyridylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichlorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dichlorophenyl)(pyridin-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dichlorophenyl)(pyridin-3-yl)methanone
- (2,5-Dichlorophenyl)(pyridin-4-yl)methanone
- (3,5-Dichlorophenyl)(pyridin-3-yl)methanone
Uniqueness
(2,5-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the pyridinyl group. This configuration influences its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
62247-02-3 |
|---|---|
Formule moléculaire |
C12H7Cl2NO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-3-4-11(14)10(6-9)12(16)8-2-1-5-15-7-8/h1-7H |
Clé InChI |
BLNDOFZULNEYPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



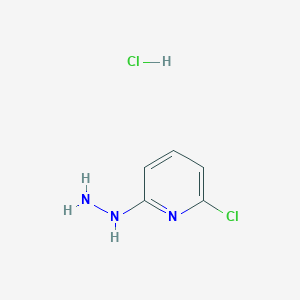



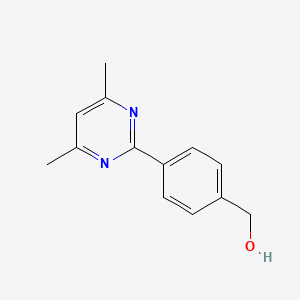
![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)
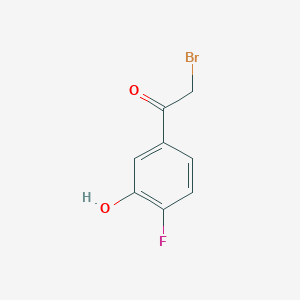

![N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12993771.png)
![N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12993777.png)
